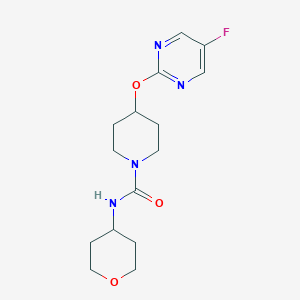

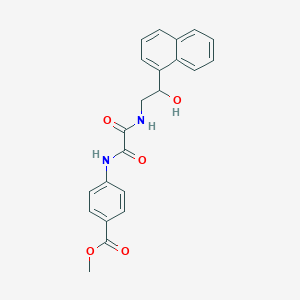

![molecular formula C10H17NO2 B2527850 1-Aminospiro[4.4]nonane-1-carboxylic acid CAS No. 1558110-45-4](/img/structure/B2527850.png)

1-Aminospiro[4.4]nonane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The research on 1-Aminospiro[4.4]nonane-1-carboxylic acid and its analogues has been focused on creating conformationally constrained compounds that mimic the structure and function of glutamic acid, a key neurotransmitter in the brain. These analogues are designed to serve as potential ligands for glutamate receptors, which could be useful in understanding receptor mechanisms and developing new therapeutic agents. The synthesis of these compounds often involves complex multi-step processes that yield stereochemically distinct isomers, each with potentially different biological activities .

Synthesis Analysis

The synthesis of spirocyclic amino acids, such as 1-Aminospiro[4.4]nonane-1-carboxylic acid, typically involves the construction of a spirocyclic skeleton followed by the introduction of amino and carboxylic functional groups. For example, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid racemic pairs involves a diastereodivergent process, which results in the formation of different stereoisomers . Similarly, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from a common precursor and involves a Lewis acid-catalyzed rearrangement and a Wittig reaction . These methods highlight the complexity and precision required in synthesizing such constrained analogues of glutamic acid.

Molecular Structure Analysis

The molecular structure of spirocyclic amino acids is characterized by a rigid framework that restricts the conformational flexibility of the molecule. This rigidity is intended to mimic the conformation of glutamic acid when it interacts with its receptors. The stereochemistry of these molecules is crucial, as different stereoisomers can have significantly different biological activities. The conformational analysis of these compounds is an essential step in understanding their potential as glutamate receptor ligands .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic amino acids is influenced by their conformational rigidity and the presence of functional groups. The synthesis routes often involve reactions such as cycloadditions, reductions, and hydrolysis, which are carefully orchestrated to construct the spirocyclic core and introduce the necessary functional groups without compromising the stereochemistry of the molecule . The reactivity of these compounds can also provide insights into their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic amino acids, such as solubility, lipophilicity, and stability, are important factors in their potential as pharmaceutical agents. The increased lipophilicity of some spirocyclic amino acids, such as those derived from cyclic nitriles, can affect their ability to cross biological membranes and reach their target sites . The characterization of these compounds often involves spectroscopic methods like IR, 1H, and 13C NMR to confirm their structure and purity . Understanding these properties is crucial for the development of these compounds into useful pharmacological tools or drugs.

科学的研究の応用

Synthesis and Structural Studies

- Conformationally Rigid Amino Acids : The synthesis of new conformationally rigid spirane analogues of γ-aminobutyric acid, including 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids, has been explored. These compounds were synthesized from methoxycarbonyl-nitrospiroalkane-carboxylic esters, offering insights into the structural analogues of common amino acids (Yashin et al., 2015).

Synthesis of Analogues for Biological Studies

- Conformationally Restricted Glutamic Acid Analogues : Research into synthesizing all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid has been conducted. These compounds are analogues of glutamic acid, mimicking glutamate in various restricted conformations. This research is crucial for mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).

Potential Applications in Drug Synthesis

- Energetic Materials for Structural Components : Investigations into energetic materials based on the spiro[4.4]nonane system have been conducted, with potential applications in developing new pharmaceuticals or other structural components (Storey et al., 2011).

Role in Plant Physiology

- Ethylene Precursor in Plants : 1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to 1-Aminospiro[4.4]nonane-1-carboxylic acid, acts as a precursor of ethylene in plants. ACC plays a vital role in regulating various vegetative and developmental processes. Recent advances include the regulation of ACC synthesis, conjugation, deamination, and transport within plants, suggesting potential agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

ANCA has a GHS07 pictogram . The signal word for ANCA is "Warning" . The hazard statements for ANCA are H302, H315, H319, and H335 . The precautionary statements for ANCA are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-aminospiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c11-10(8(12)13)7-3-6-9(10)4-1-2-5-9/h1-7,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCZMWIZMJKXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCC2(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminospiro[4.4]nonane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)